d,l-Isopodophyllotoxone

Description

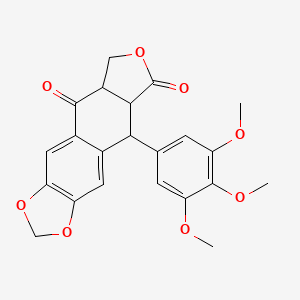

Structure

3D Structure

Properties

IUPAC Name |

9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314452 | |

| Record name | d,l-Isopodophyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64550-42-1, 477-49-6 | |

| Record name | d,l-Isopodophyllotoxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d,l-Isopodophyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities in Cellular and in Vitro Research Models

In Vitro Studies on Cellular Proliferation

The primary mechanism of action for many podophyllotoxin (B1678966) derivatives is the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle and arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. frontiersin.org

Podophyllotoxin and its derivatives exhibit significant cytotoxic activity against a wide array of human tumor cell lines. mdpi.com This antineoplastic effect has been extensively quantified, with numerous studies reporting the half-maximal inhibitory concentration (IC₅₀) for various analogues. For instance, podophyllotoxin itself has been shown to inhibit the growth of the human breast cancer cell line (MCF-7) with an IC₅₀ value of 1 nM. nih.gov

Derivatives of podophyllotoxin have been synthesized and tested to enhance efficacy and selectivity. Acetylpodophyllotoxin and 5'-demethoxydeoxypodophyllotoxin (B1211524) have demonstrated potent cytotoxicity against several breast cancer cell lines, including MCF-7, MDA-MB-231, and the triple-negative BT-549 line, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net In some cases, these derivatives have shown greater potency than etoposide (B1684455), a clinically used anticancer drug derived from podophyllotoxin. researchgate.net Other novel derivatives have shown significant inhibitory activity against HeLa (cervical cancer), K562 (leukemia), and A549 (lung cancer) cell lines. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Podophyllotoxin | MCF-7 | Breast | 0.001 |

| Acetylpodophyllotoxin | MCF-7 | Breast | 0.011 ± 0.001 |

| Acetylpodophyllotoxin | MDA-MB-231 | Breast | 0.038 ± 0.005 |

| Acetylpodophyllotoxin | BT-549 | Breast | 0.016 ± 0.002 |

| 5'-demethoxydeoxypodophyllotoxin | BT-549 | Breast | 0.033 ± 0.002 |

| Derivative 9l¹ | HeLa | Cervical | 7.93 |

| Derivative 9l¹ | K562 | Leukemia | 6.42 |

| Derivative 9f² | A549 | Lung | 1.75 ± 0.25 |

| Derivative 9f² | MCF-7 | Breast | 0.67 ± 0.37 |

The antiviral properties of podophyllotoxins have been recognized for some time, with podophyllotoxin being noted for its ability to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and the measles virus. nih.gov The derivative deoxypodophyllotoxin (B190956), in particular, has been identified as a highly potent and selective inhibitor of both HSV-1 and HSV-2 replication in MRC-5 human fetal lung fibroblast cells. Its efficacy extends to acyclovir-resistant strains and clinical isolates, indicating a mechanism of action distinct from conventional antiviral agents.

| Compound | Virus Strain | EC₅₀ (µg/mL) |

|---|---|---|

| Deoxypodophyllotoxin | HSV-1 (KOS) | 0.00014 |

| Deoxypodophyllotoxin | HSV-2 (G) | 0.00011 |

| Deoxypodophyllotoxin | Acyclovir-Resistant HSV-1 | 0.00012 |

Research has demonstrated the effectiveness of podophyllotoxin and its analogues against several protozoan parasites. Studies have shown that podophyllotoxin can inhibit the growth of Leishmania major promastigotes, with the highest tested concentration (200 µg/ml) resulting in 83% lethality after 48 hours. frontiersin.org In vivo models have also suggested that topical application of podophyllotoxin was effective in reducing lesion size and the number of amastigotes in wounds caused by L. major. frontiersin.org

Furthermore, various derivatives have been tested against Leishmania infantum, the causative agent of visceral leishmaniasis, showing that specific structural features are crucial for their antileishmanial effects. Podophyllotoxin has also been used as a reference compound in studies screening for activity against Leishmania donovani and Trypanosoma cruzi, the agent of Chagas disease.

| Compound | Protozoan Species | Activity Metric | Value | Time Point |

|---|---|---|---|---|

| Podophyllotoxin | Leishmania major (promastigotes) | % Lethality | 83% | 48h |

| Podophyllin | Leishmania major (promastigotes) | % Lethality | 59% | 48h |

| Podophyllotoxin | Giardia lamblia | IC₅₀ | 0.14 µM | Not Specified |

| Acetylpodophyllotoxin | Giardia lamblia | IC₅₀ | 1.5 µM | Not Specified |

Investigation of Antioxidant Properties in Oxidized Lignan (B3055560) Species

Lignans (B1203133) as a class of polyphenolic compounds are known to possess antioxidant properties. mdpi.com The mechanism behind this activity involves their ability to scavenge free radicals through hydrogen atom donation from their phenolic hydroxyl groups, which forms a more stable phenoxyl radical. nih.gov This process inherently leads to the oxidation of the lignan itself. Therefore, the study of oxidized lignans like d,l-isopodophyllotoxone is relevant to understanding the chemical consequences of this antioxidant activity.

The antioxidant and anti-inflammatory effects of lignans are often linked, with molecular mechanisms involving the modulation of key signaling pathways. One such pathway is regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that controls the expression of a suite of cytoprotective and antioxidant genes. While direct quantitative antioxidant data for this compound is not extensively detailed in the literature, its status as an oxidized lignan places it within this functional class of molecules, which are products of the very radical-scavenging processes that define antioxidant action. nih.gov

Immunosuppressive Effects in Mechanistic Cellular Contexts

Several sources mention that podophyllotoxin and its derivatives exhibit immunosuppressive or immunodepressant activities. mdpi.comnih.gov This suggests a potential interaction with the immune system. However, based on available scientific literature, detailed investigations into the specific mechanisms of these effects in controlled, in vitro cellular systems are not extensively documented.

Natural Occurrence and Biosynthesis of Podophyllotoxin Precursors

Botanical and Microbial Sources of Podophyllotoxin-Type Lignans (B1203133)

Podophyllotoxin (B1678966) and its related lignans are predominantly isolated from plants of the genus Podophyllum, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple). nih.gov These perennial herbs are well-documented sources, with S. hexandrum noted for its particularly high concentration of podophyllotoxin. nih.gov However, the distribution of these valuable compounds is not limited to the Podophyllum genus.

A wide array of other plant families and genera have been identified as sources of podophyllotoxin-type lignans. These include species within the Berberidaceae (e.g., Diphylleia, Dysosma, Jeffersonia), Linaceae (e.g., Linum), Cupressaceae (e.g., Juniperus, Thuja), and Burseraceae (e.g., Bursera) families, among others. nih.govresearchgate.net The presence of these lignans is not confined to the roots and rhizomes; they have also been detected in stems, leaves, fruits, and seeds of various plants. nih.gov

Beyond the plant kingdom, a fascinating and promising source of podophyllotoxin has emerged from the microbial world. Endophytic fungi, which reside within the tissues of plants without causing disease, have been found to produce podophyllotoxin. theprogressjournals.comnih.gov This discovery has opened up new avenues for the sustainable production of this important compound. Various fungal species, including those from the genera Fusarium, Trametes, Penicillium, Aspergillus, and Ganoderma, have been identified as producers of podophyllotoxin. nih.govcabidigitallibrary.org These endophytic fungi are being explored as a potential alternative to the harvesting of slow-growing and sometimes endangered medicinal plants. theprogressjournals.com

Below is a table summarizing some of the key botanical and microbial sources of podophyllotoxin-type lignans:

| Category | Genus/Organism | Common Name/Type | Key Lignans |

| Botanical | Podophyllum | Mayapple | Podophyllotoxin |

| Sinopodophyllum | Himalayan Mayapple | Podophyllotoxin | |

| Linum | Flax | Podophyllotoxin, 6-Methoxypodophyllotoxin | |

| Juniperus | Juniper | Podophyllotoxin | |

| Bursera | - | Podophyllotoxin, β-peltatin-A-methylether | |

| Microbial | Fusarium | Endophytic Fungus | Podophyllotoxin |

| Trametes | Endophytic Fungus | Podophyllotoxin | |

| Penicillium | Endophytic Fungus | Podophyllotoxin |

Elucidation of Biosynthetic Pathways

The biosynthesis of podophyllotoxin is a complex process that begins with the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide variety of secondary metabolites. rsc.org The entire pathway to podophyllotoxin involves numerous enzymatic steps, starting from the amino acid phenylalanine. nih.gov

The core structure of lignans is formed through the dimerization of two phenylpropanoid units. researchgate.net This critical step is achieved through oxidative coupling reactions, which are catalyzed by enzymes such as peroxidases and laccases. mdpi.comresearchgate.net These enzymes generate phenoxy radicals from monolignols, primarily coniferyl alcohol. usda.gov The subsequent coupling of these radicals is a key determinant of the resulting lignan (B3055560) structure. usda.gov While this coupling can occur spontaneously, the regio- and stereoselectivity of the reaction in vivo is often tightly controlled. nih.gov The formation of the lignan backbone can result in various linkage types, with the 8-8' linkage being characteristic of true lignans. researchgate.net

Following the initial dimerization, a series of enzymatic conversions further modify the lignan scaffold. A key sequence in the biosynthesis of many lignans, including the precursors to podophyllotoxin, is the conversion of (+)-pinoresinol to (-)-matairesinol. This transformation involves two key enzymes: pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SDH). nih.gov

PLR, an NADPH-dependent enzyme, catalyzes the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. nih.gov Subsequently, the NAD+-dependent SDH converts (-)-secoisolariciresinol to (-)-matairesinol. nih.gov This pathway has been well-characterized and is a crucial branch point leading towards the formation of various aryltetralin lignans. researchgate.net

A remarkable feature of lignan biosynthesis is the high degree of stereoselectivity observed in many of the reactions. This is particularly evident in the initial dimerization of monolignols. The stereochemical outcome of this coupling is guided by a class of non-catalytic proteins known as dirigent proteins (DIRs). oup.comoup.com

Dirigent proteins function by capturing and orienting the monolignol radicals generated by oxidative enzymes, thereby directing the coupling reaction to produce a specific stereoisomer. nih.govresearchgate.net For instance, in the biosynthesis of (+)-pinoresinol, a dirigent protein ensures that the coupling of two coniferyl alcohol radicals proceeds with the correct regio- and stereochemistry. oup.com In the absence of these proteins, the radical coupling is non-selective and results in a mixture of products. nih.gov The discovery of dirigent proteins provided a crucial piece of the puzzle in understanding how plants can produce optically pure lignans. oup.comnih.gov

In Vitro Plant Cell Culture and Bioconversion Studies

The increasing demand for podophyllotoxin and the conservation concerns associated with its natural plant sources have driven research into alternative production methods. In vitro plant cell culture has emerged as a promising technology for the sustainable production of this valuable compound. cabidigitallibrary.orgnih.gov Callus and suspension cultures of various podophyllotoxin-producing plants, such as Linum and Juniperus species, have been successfully established. nih.govdocsdrive.com

These culture systems offer a controlled environment where factors influencing growth and secondary metabolite production can be optimized. Researchers have investigated the effects of different media compositions, plant growth regulators, and elicitors to enhance podophyllotoxin yields. nih.govdocsdrive.comresearchgate.net

Furthermore, plant cell cultures are valuable tools for bioconversion studies. These studies involve feeding precursor molecules to the cell cultures to be converted into more complex, higher-value compounds. For example, cell suspension cultures of Linum flavum have been shown to efficiently convert deoxypodophyllotoxin (B190956) into other lignans, such as 6-methoxypodophyllotoxin 7-O-glucoside. nih.gov Such bioconversion processes can provide a more efficient route to specific podophyllotoxin derivatives.

Here is a table highlighting some findings from in vitro studies:

| Plant Species | Culture Type | Key Findings |

| Linum linearifolium | Callus and Suspension | Produced podophyllotoxin and 6-methoxypodophyllotoxin. nih.gov |

| Juniperus chinensis | Suspension | Podophyllotoxin production was enhanced by the addition of precursors (phenylalanine, coniferyl alcohol) and elicitors. docsdrive.com |

| Linum flavum | Suspension | Capable of bioconverting deoxypodophyllotoxin into other lignan glucosides. nih.gov |

| Podophyllum hexandrum | Suspension | Tryptophan addition increased podophyllotoxin accumulation. researchgate.net |

Endophytic Fungi as Alternative Biosynthetic Producers

As mentioned earlier, endophytic fungi have been identified as a novel and exciting source of podophyllotoxin. theprogressjournals.com The ability of these microorganisms to synthesize complex plant secondary metabolites is a significant area of research. researchgate.net Several studies have successfully isolated and cultured podophyllotoxin-producing endophytic fungi from various host plants, including Podophyllum and Dysosma species. nih.govcabidigitallibrary.org

The production of podophyllotoxin by endophytic fungi offers several advantages, including the potential for large-scale fermentation, which is often faster and more scalable than plant cultivation or cell culture. theprogressjournals.com Research is ongoing to optimize the culture conditions for these fungi to maximize podophyllotoxin yields and to elucidate their biosynthetic pathways. theprogressjournals.comtandfonline.com The discovery of these microbial factories for podophyllotoxin production holds great promise for a more sustainable and economically viable supply of this important medicinal compound.

Metabolic Engineering Approaches for Enhanced Lignan Production

The limited availability of podophyllotoxin from natural plant sources, coupled with the slow growth of Podophyllum species, has spurred significant interest in metabolic engineering to enhance the production of its precursors in plant cell cultures and microbial systems. These biotechnological approaches aim to overcome the limitations of traditional extraction by manipulating the biosynthetic pathways to increase yields of desired lignans.

One of the primary strategies in metabolic engineering is the overexpression of key enzymes or the silencing of genes that divert precursors to competing pathways. For instance, research in Forsythia cell cultures has demonstrated that the downregulation of pinoresinol/lariciresinol reductase (PLR) through RNA interference (RNAi) leads to a significant accumulation of pinoresinol, a foundational precursor in the lignan pathway.

Another effective approach is precursor feeding, where cell cultures are supplied with an abundance of an early-stage molecule in the pathway to boost the production of downstream compounds. Studies have shown that feeding coniferyl alcohol to Juniperus chinensis suspension cultures can substantially increase the yield of podophyllotoxin.

Elicitation, the use of signaling molecules (elicitors) to trigger defense responses in plant cells, has also been successfully employed to stimulate the production of secondary metabolites. The application of elicitors like methyl jasmonate and chito-oligosaccharides has been shown to enhance podophyllotoxin accumulation in various plant cell cultures.

The following table summarizes key research findings in the metabolic engineering of lignan production:

| Organism/Cell Culture | Metabolic Engineering Strategy | Target Compound(s) | Key Findings |

| Forsythia sp. | RNAi silencing of pinoresinol/lariciresinol reductase (PLR) | Pinoresinol | Significant accumulation of pinoresinol |

| Linum album | Precursor feeding with ferulic acid | Deoxypodophyllotoxin, Podophyllotoxin | Incorporation of ferulic acid into lignan structures |

| Juniperus chinensis | Precursor feeding with coniferyl alcohol | Podophyllotoxin | 6-fold increase in podophyllotoxin production |

| Juniperus chinensis | Elicitation with chitopentaose and methyl jasmonate | Podophyllotoxin | 15-fold increase in podophyllotoxin production |

These metabolic engineering strategies hold considerable promise for the sustainable and scalable production of podophyllotoxin and its valuable precursors, including d,l-isopodophyllotoxone, thereby ensuring a stable supply for pharmaceutical applications.

Analytical and Computational Methodologies in D,l Isopodophyllotoxone Research

Chromatographic and Spectroscopic Techniques for Analysis

A suite of powerful analytical techniques is employed to profile, characterize, and assign the stereochemistry of d,l-isopodophyllotoxone. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound from complex mixtures, such as plant extracts or synthetic reaction products. The separation of diastereomers like podophyllotoxin (B1678966) and its epimers is often achieved using reverse-phase HPLC. nih.gov A typical HPLC method for the analysis of related lignans (B1203133) involves a C18 column with a gradient elution system. nih.gov

A representative HPLC system for the analysis of podophyllotoxin isomers, which would be applicable for this compound, might employ a mobile phase consisting of a mixture of methanol, acetonitrile, and water. nih.gov The gradient elution allows for the effective separation of closely related compounds. Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for the Analysis of Podophyllotoxin Diastereomers

| Parameter | Value |

| Column | BDS Hypersil C18 |

| Mobile Phase | Methanol-Acetonitrile-Water |

| Elution | Gradient |

| Detector | Diode Array Detector (DAD) |

This table is illustrative and based on methods for closely related compounds.

Under optimized conditions, it has been observed that the 2α-H epimers of podophyllotoxin derivatives elute before their corresponding 2β-H counterparts, a principle that would apply to the separation of this compound from its isomers. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. By selecting the protonated molecule ([M+H]⁺) as the precursor ion, collision-induced dissociation (CID) can be used to generate a characteristic fragmentation pattern that provides insights into the molecule's structure.

For podophyllotoxin and its derivatives, common diagnostic fragment ions are observed at m/z 397, 313, 282, and 229. nih.gov The fragmentation pathways of podophyllotoxin often involve the loss of the substituted aromatic ring and portions of the lactone ring system. nih.govresearchgate.net The relative abundances of these fragment ions can also provide stereochemical information, as different diastereomers may exhibit distinct fragmentation efficiencies for certain pathways. nih.gov

Table 2: Representative MS/MS Fragmentation Data for Podophyllotoxin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 415 ([M+H]⁺) | 397 | H₂O |

| 397 | 313 | C₄H₄O₂ |

| 313 | 282 | OCH₃ |

| 397 | 229 | ArH (trimethoxyphenyl group) |

This data is based on the fragmentation of the related compound podophyllotoxin and is representative of the expected fragmentation for this compound.

The analysis of these fragmentation patterns, in conjunction with high-resolution mass spectrometry for accurate mass measurements, allows for the confident identification and structural characterization of this compound in complex samples. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

The relative stereochemistry of the protons in the tetrahydro-naphthalene ring system can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. For example, the magnitude of the coupling constant between H-2 and H-3 can help to establish their cis or trans relationship. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to identify protons that are close in space, providing crucial information for the assignment of the relative stereochemistry at the chiral centers. A complete assignment of the ¹H-NMR spectrum of related lignans has been achieved through the use of deuterated compounds. nih.gov

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.5 - 4.7 | 70 - 75 |

| 2 | 2.8 - 3.0 | 40 - 45 |

| 3 | 2.5 - 2.7 | 45 - 50 |

| 4 | 4.2 - 4.4 | 65 - 70 |

| 6 | 6.5 - 6.7 | 110 - 115 |

| 7 | 6.8 - 7.0 | 145 - 150 |

| 8 | 6.7 - 6.9 | 145 - 150 |

| 9 | 5.9 - 6.1 | 100 - 105 |

| 1' | 6.2 - 6.4 | 130 - 135 |

| 2', 6' | 6.3 - 6.5 | 105 - 110 |

| 3', 5' | 3.7 - 3.9 (OCH₃) | 150 - 155 |

| 4' | 3.8 - 4.0 (OCH₃) | 135 - 140 |

Advanced Extraction and Isolation Protocols from Natural Sources

This compound, being a naturally occurring lignan (B3055560), is typically extracted from plant sources, such as species of the Podophyllum genus. nih.gov The extraction and isolation process is a critical step in obtaining the pure compound for further analysis and research.

A common procedure for the extraction of podophyllotoxin and related lignans begins with the air-drying and grinding of the plant material, typically the rhizomes and roots, to increase the surface area for solvent penetration. uomustansiriyah.edu.iqslideshare.net This is followed by extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often with the application of heat to enhance extraction efficiency. uomustansiriyah.edu.iq

The crude extract is then subjected to a series of purification steps. This may involve partitioning between immiscible solvents to separate compounds based on their polarity. For instance, the ethanolic extract can be partitioned with ethyl acetate (B1210297) to selectively extract the lignans. uomustansiriyah.edu.iq Further purification is typically achieved through chromatographic techniques, such as column chromatography over silica (B1680970) gel. A solvent gradient of increasing polarity, for example, a chloroform-methanol mixture, can be used to elute the compounds, with fractions being collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired lignan. uomustansiriyah.edu.iq Final purification to obtain highly pure this compound may be achieved through preparative HPLC.

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data. Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and energetics of such molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths and angles, as well as to calculate its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of the molecule is optimized to find the lowest energy conformation. This provides a theoretical model of the three-dimensional structure of this compound. The HOMO and LUMO energies are important for understanding the molecule's reactivity, with the HOMO energy being related to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Table 4: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Optimized Bond Length (e.g., C1-C2) | 1.54 Å |

| Optimized Bond Angle (e.g., C1-C2-C3) | 112.5° |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the chemical and physical properties of this compound.

In Silico Studies for Predictive Structure-Activity Relationship Modeling

A comprehensive review of scientific literature indicates a notable absence of specific in silico studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, conducted directly on this compound. Research in this area has predominantly focused on its parent compound, podophyllotoxin, and other closely related analogues. Therefore, while predictive structure-activity relationship models for this compound have not been specifically developed and published, the methodologies for such investigations are well-established within the field of medicinal chemistry.

In silico methodologies are computational techniques used to predict the biological activity of chemical compounds, thereby guiding the synthesis of more potent and selective analogues. These methods are crucial in modern drug discovery for their ability to reduce the time and cost associated with preclinical research.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related molecules with experimentally determined biological activities is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study on this compound and its derivatives, a range of descriptors would be calculated. An illustrative set of such descriptors is presented in Table 1.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

A molecular docking study on this compound would involve:

Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized.

Preparation of the Target Protein: The 3D structure of a relevant biological target (e.g., an enzyme or receptor) would be obtained from a protein database.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the protein, generating a series of potential binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

The results of such a study would provide insights into the structural basis of the biological activity of this compound and guide the design of new derivatives with improved binding affinity and selectivity. A hypothetical summary of docking results is presented in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable binding interaction. |

| Hydrogen Bonds | 3 | The number of hydrogen bonds formed between the ligand and the protein, contributing to binding specificity. |

| Key Interacting Residues | Asp34, Gln78, Phe120 | The specific amino acid residues in the protein's binding site that form significant interactions with the ligand. |

| Inhibitory Constant (Ki) (nM) | 150 | A predicted measure of the ligand's potency as an inhibitor of the target protein. |

While specific predictive models for this compound are not currently available, the application of these established in silico methodologies holds significant potential for future research to elucidate its structure-activity relationships and guide the development of novel therapeutic agents.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing d,l-Isopodophyllotoxone in laboratory settings?

Answer: Synthesis typically involves semi-synthetic modification of podophyllotoxin or its analogs via epimerization and oxidation. Characterization requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

- Chromatography: HPLC or TLC to assess purity (>95% for biological assays) .

Example workflow: Isolation → purification (column chromatography) → structural validation (NMR/HRMS) → bioactivity screening.

Q. How do researchers design initial cytotoxicity assays for this compound against cancer cell lines?

Answer: Adopt the MIT assay or SRB assay with the following parameters:

- Cell lines: Use established models (e.g., HeLa, MCF-7) and include a positive control (e.g., paclitaxel).

- Dose range: 0.1–100 μM, 48–72 hours exposure.

- Data normalization: Express results as IC50 values (concentration inhibiting 50% cell growth).

- Replicates: Triplicate experiments to ensure statistical significance (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across studies?

Answer: Address variability using:

- Source validation: Compare compound purity (e.g., HPLC traces in supplementary files) and cell line authentication (STR profiling).

- Mechanistic profiling: Assess tubulin polymerization inhibition (vs. podophyllotoxin) and apoptosis markers (caspase-3 activation).

- Meta-analysis: Aggregate data from ≥5 independent studies to identify trends (e.g., higher IC50 in multidrug-resistant lines). Tabulate discrepancies and propose protocol harmonization .

Q. How can in silico modeling optimize this compound derivatives for enhanced target specificity?

Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Q. What advanced statistical methods are appropriate for analyzing dose-response synergism between this compound and chemotherapeutic agents?

Answer: Apply Chou-Talalay combination index (CI) :

- CI < 1: Synergism; CI = 1: Additive; CI > 1: Antagonism.

- Experimental design: Use a fixed-ratio matrix (e.g., 4:1 to 1:4) and calculate via CompuSyn software.

- Reporting: Include 95% confidence intervals and isobolograms to visualize interactions .

Methodological Frameworks

How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

Answer: Use the PICO framework :

- Population: Specific cancer cell subtypes (e.g., EGFR-mutated NSCLC).

- Intervention: this compound at IC50 doses.

- Comparison: Podophyllotoxin or etoposide.

- Outcome: Apoptosis induction (flow cytometry) or cell cycle arrest (PI staining). Refine via FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

Answer:

- Animal models: Use C57BL/6 mice (n ≥ 6/group) with standardized dosing (oral vs. IV).

- Analytical methods: LC-MS/MS for plasma concentration-time curves.

- Parameters: AUC, Cmax, t1/2, and bioavailability (F ≥ 20% for further development).

- Reporting: Follow ARRIVE guidelines for preclinical data .

Data Contradiction Analysis

Example Table: Reported IC50 Values for this compound

| Cell Line | IC50 (μM) | Study | Key Variables (Purity, Assay Duration) | Citation |

|---|---|---|---|---|

| HeLa | 1.2 ± 0.3 | A | HPLC >98%, 48h exposure | |

| MCF-7 | 5.7 ± 1.1 | B | TLC ~90%, 72h exposure |

Recommendation: Standardize purity (>98%) and exposure time (48h) for cross-study comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.